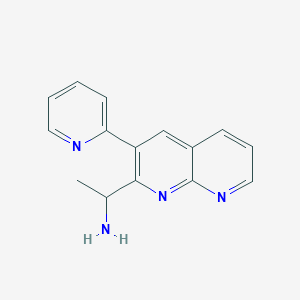
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine is a complex organic compound that features a unique structure combining pyridine and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and naphthyridine rings. Common reagents and conditions used in these reactions include iodine, TBHP, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications. The uniqueness of this compound lies in its combined pyridine and naphthyridine structure, which provides distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14N4 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
1-(3-pyridin-2-yl-1,8-naphthyridin-2-yl)ethanamine |
InChI |
InChI=1S/C15H14N4/c1-10(16)14-12(13-6-2-3-7-17-13)9-11-5-4-8-18-15(11)19-14/h2-10H,16H2,1H3 |
Clave InChI |
AQVNBBGCSGFLEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C2C=CC=NC2=N1)C3=CC=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
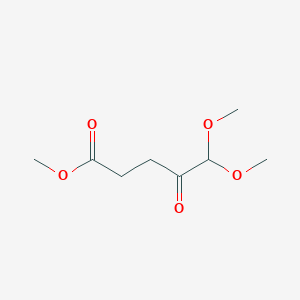
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
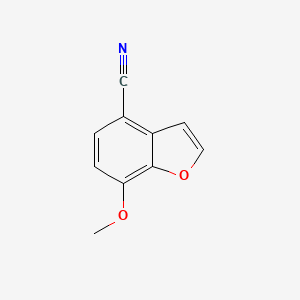
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)



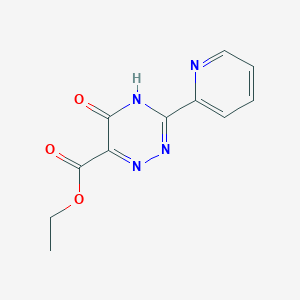

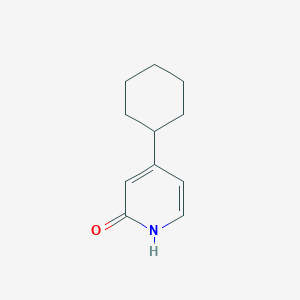
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
